Cyclobutyl(trimethyl)silane
Description
Cyclobutyl(trimethyl)silane (CAS: Not explicitly provided in evidence; structurally analogous to compounds like 312-81-2) is an organosilicon compound featuring a cyclobutyl ring attached to a trimethylsilyl group. This compound is likely used as a synthetic intermediate or building block in materials science, leveraging the strained cyclobutyl ring for reactivity and the trimethylsilyl group for steric and electronic effects .
Properties
CAS No. |
73945-53-6 |
|---|---|
Molecular Formula |
C7H16Si |
Molecular Weight |
128.29 g/mol |
IUPAC Name |
cyclobutyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-8(2,3)7-5-4-6-7/h7H,4-6H2,1-3H3 |
InChI Key |
STTDSKJHZHEUIU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl(trimethyl)silane can be synthesized through various methods. One common approach involves the reaction of cyclobutylmagnesium bromide with trimethylchlorosilane. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkanes or other reduced forms of the starting material.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Cyclobutyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclobutyl(trimethyl)silane involves its ability to donate hydride ions or participate in radical reactions. The silicon atom’s affinity for oxygen and fluorine makes it a versatile reagent in various chemical transformations. In radical reactions, the compound can generate silyl radicals that facilitate the reduction of functional groups .
Comparison with Similar Compounds
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane (CAS 312-81-2)
- Structure : Cyclobutyl ring with four fluorine substituents and a trimethylsilyl group (C₇H₁₂F₄Si).
- Properties: Fluorination increases electronegativity and thermal stability compared to non-fluorinated analogs. Higher molecular weight (224.18 vs. ~164.3 for non-fluorinated cyclobutyl silanes) due to fluorine atoms.
- Applications : Used in pharmaceuticals and organic synthesis as a fluorinated intermediate. The fluorine atoms enhance lipophilicity and metabolic stability in drug candidates .
Cyclopentyltrimethoxysilane (CAS 143487-47-2)
- Structure : Cyclopentyl ring with trimethoxysilyl group (C₈H₁₈O₃Si).
- Properties :
- Larger ring size reduces ring strain compared to cyclobutyl derivatives.
- Boiling point: 75°C at 10 mm Hg; density: 0.99 g/cm³. Methoxy groups increase hydrolytic reactivity relative to trimethylsilyl groups.
- Applications : Used as a coupling agent in polymers and composites due to its methoxy groups, which facilitate cross-linking .
Benzocyclobuten-3-yldimethyl((E)-styryl)silane (BCB-KS)
- Structure : Benzocyclobutenyl group with dimethylstyryl-silyl substituents.
- Properties :
- Aromatic benzocyclobutenyl group enhances thermal stability (up to 300°C) and dielectric properties.
- Styryl group enables photopolymerization.
- Applications : Ideal for high-performance polymer composites and dielectric materials in electronics .
Triethylsilane (CAS Not Provided)
- Structure : Triethylsilyl group without a cyclobutyl ring.
- Properties :
- Bulkier ethyl groups increase steric hindrance, slowing reaction rates compared to trimethyl analogs.
- Used in ketone reductions (e.g., phenyl cyclobutyl ketone reduction proceeds faster than cyclopropyl analogs).
- Applications : Common reducing agent in organic synthesis and hydrofunctionalization reactions .
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
- Structure : Ethynyl-linked dioxaborolane and trimethylsilyl groups.
- Properties :
- Boron moiety enables Suzuki-Miyaura cross-coupling reactions.
- High synthetic accessibility (92% yield via optimized routes).
- Applications : Key intermediate in synthesizing boron-containing polymers and pharmaceuticals .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
Fluorinated Analogs : The introduction of fluorine in trimethyl(2,2,3,3-TFCB)silane significantly alters electronic properties, making it resistant to metabolic degradation in drug development .
Ring Strain Effects : this compound’s strained ring facilitates ring-opening reactions, a property exploited in polymer chemistry for cross-linking .
Steric vs. Electronic Effects : Triethylsilane’s bulkier ethyl groups reduce reaction rates compared to trimethyl-substituted silanes, highlighting the balance between steric and electronic factors .
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